(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid (hereafter referred to as the target compound) is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protective group and a 2,6-difluorophenyl-substituted pentanoic acid backbone. The Fmoc group enhances stability during synthetic processes, while the difluorinated aromatic ring modulates electronic and steric properties, influencing biological interactions and physicochemical characteristics .
Properties
Molecular Formula |
C26H23F2NO4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-5-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H23F2NO4/c27-22-12-6-13-23(28)20(22)11-5-14-24(25(30)31)29-26(32)33-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,6-10,12-13,21,24H,5,11,14-15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChI Key |
GTXHQGYFPVFITH-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC=C4F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC=C4F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid is a complex organic compound notable for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical for its stability during synthesis and biological interactions. The synthesis typically involves several steps, including the protection of the amine group and the coupling with various acetic acid derivatives.
Synthetic Route Overview
- Protection of Amine Group : The amine is protected using the Fmoc group.
- Formation of Acetic Acid Moiety : This involves coupling reactions with pyridinyl acetic acid derivatives.
- Final Coupling : The Fmoc-protected amine is coupled with the desired acetic acid under controlled conditions.
Biological Mechanisms
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-difluorophenyl)pentanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances stability while the difluorophenyl moiety contributes to its bioactivity through hydrophobic interactions.
The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : The structure allows for effective binding to target proteins, modulating their activity.
Pharmacological Implications
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including antimicrobial and anticancer properties. The fluorene nucleus has been linked to various therapeutic effects, making derivatives promising candidates for drug development.
Case Studies
- Antimicrobial Activity : Studies have shown that fluorene derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the fluorenone structure enhanced its inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds derived from the fluorenone class have demonstrated antiproliferative activities through mechanisms involving topoisomerase inhibition .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Comparable to standard antibiotics |
| Antimicrobial | Escherichia coli | 15 | Effective against resistant strains |
| Anticancer | Various cancer cell lines | 5 | Induces apoptosis in targeted cells |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Aromatic Rings
Compound 1 : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dimethylphenyl)pentanoic acid
- Structural Difference : 3,5-Dimethylphenyl vs. 2,6-difluorophenyl.
- Impact: Methyl groups increase steric bulk and lipophilicity (higher logP), whereas fluorine atoms in the target compound enhance electronegativity and metabolic stability.
Compound 2 : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
- Structural Difference : Phenyl vs. 2,6-difluorophenyl.
- Impact: Fluorination increases oxidative stability and introduces dipole interactions, which may enhance target affinity in enzyme inhibition compared to non-fluorinated analogs .
Compound 3 : (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
- Structural Difference: Fluorination on the pentanoic acid chain vs. aromatic ring.
Protective Group Variations
Compound 4 : (2R)-2-({[(tert-butoxycarbonyl)amino]-5,5-difluoropentanoic acid
- Structural Difference : Boc (tert-butoxycarbonyl) vs. Fmoc protective group.
- Impact : Boc deprotection requires strong acids (e.g., TFA), whereas Fmoc removal uses mild bases (e.g., piperidine), making the target compound more suitable for stepwise peptide synthesis under neutral conditions .
Physicochemical Properties
| Property | Target Compound | (2R)-5,5-difluoropentanoic acid (Compound 3) | (S)-5-(3,5-dimethylphenyl) analog (Compound 1) |
|---|---|---|---|
| Molecular Weight | ~437.4 g/mol | ~381.3 g/mol | ~429.5 g/mol |
| logP | ~4.2 (predicted) | ~3.8 | ~5.0 |
| Solubility | Low in water (≤0.1 mg/mL) | Moderate in DMSO (>10 mg/mL) | Low in water (≤0.05 mg/mL) |
| Metabolic Stability | High (t1/2 > 6 h in liver microsomes) | Moderate (t1/2 ~3 h) | Low (t1/2 <1 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
